molecular formula C11H9NO2 B154132 Methyl 3-(3-cyanophenyl)acrylate CAS No. 52116-81-1

Methyl 3-(3-cyanophenyl)acrylate

Cat. No.: B154132
CAS No.: 52116-81-1
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-cyanophenyl)acrylate is an organic compound with the molecular formula C11H9NO2 It is a derivative of acrylate, featuring a cyano group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Scientific Research Applications

Methyl 3-(3-cyanophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-cyanophenyl)acrylate is unique due to the presence of the phenyl ring with a cyano group, which imparts distinct chemical properties. This structural feature allows for a broader range of chemical reactions and applications compared to other cyanoacrylates .

Biological Activity

Methyl 3-(3-cyanophenyl)acrylate (MCPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

MCPA has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 187.19 g/mol. The compound features an acrylate structure characterized by a double bond between carbon atoms, a methyl ester group, and a cyano group attached to a phenyl ring. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the double bond, making it reactive in various chemical reactions.

1. Antimicrobial Activity

MCPA exhibits notable antimicrobial properties, particularly when complexed with metal ions. Research indicates that MCPA-metal complexes show enhanced antimicrobial activity compared to free MCPA. For instance, studies have demonstrated that these complexes can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of MCPA and Its Complexes

CompoundBacterial StrainInhibition Zone (mm)
MCPAEscherichia coli15
MCPA-Cu ComplexEscherichia coli25
MCPA-Ag ComplexStaphylococcus aureus30
MCPAStaphylococcus aureus12

2. Anticancer Properties

MCPA has also been investigated for its anticancer effects. Studies have shown that certain derivatives of MCPA exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .

Case Study: Cytotoxicity of MCPA Derivatives

A study evaluated the cytotoxic effects of several MCPA derivatives on human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the MCPA structure could enhance its potency against cancer cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for selected derivatives ranged from 10 µM to 25 µM, demonstrating significant potential for further development into therapeutic agents .

The biological activity of MCPA is closely linked to its chemical reactivity. The acrylate double bond is susceptible to nucleophilic attack, which can lead to the formation of adducts with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities, as it allows for interaction with cellular targets .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of MCPA. Key areas include:

  • Synthesis of Novel Derivatives : Modifying the chemical structure to enhance selectivity and potency against specific microbial or cancerous cells.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of MCPA-based compounds.
  • Mechanistic Studies : Investigating the precise molecular mechanisms by which MCPA exerts its biological effects.

Properties

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52116-81-1
Record name 52116-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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